1,3-Butanediol diacetate
CAS No.: 106484-02-0
Cat. No.: VC13293929
Molecular Formula: C8H14O4
Molecular Weight: 174.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 106484-02-0 |
|---|---|
| Molecular Formula | C8H14O4 |
| Molecular Weight | 174.19 g/mol |
| IUPAC Name | 3-acetyloxybutyl acetate |
| Standard InChI | InChI=1S/C8H14O4/c1-6(12-8(3)10)4-5-11-7(2)9/h6H,4-5H2,1-3H3 |
| Standard InChI Key | MPAGVACEWQNVQO-UHFFFAOYSA-N |
| SMILES | CC(CCOC(=O)C)OC(=O)C |
| Canonical SMILES | CC(CCOC(=O)C)OC(=O)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
1,3-Butanediol diacetate is formally known as [(3S)-3-acetyloxybutyl] acetate, featuring two acetate groups esterified to the 1 and 3 positions of butanediol. Its stereochemistry is defined by the (S)-configuration at the third carbon, as indicated by the isomeric SMILES string . The compound’s planar structure enables flexibility, with four rotatable bonds contributing to its conformational diversity .
Table 1: Key Structural and Physical Properties
The compound’s low topological polar surface area (52.60 Ų) and moderate LogP values suggest balanced hydrophilicity and lipophilicity, facilitating penetration through biological membranes . Its vapor pressure of 16.61 Pa at 20°C indicates limited volatility under ambient conditions .
Synthesis and Production
Industrial Synthesis Pathways
1,3-Butanediol diacetate is synthesized via esterification of 1,3-butanediol with acetic acid or acetyl chloride. A precursor to this process, 1,3-butanediol, is typically produced through catalytic hydrogenation of 4-hydroxy-2-butanone. For example, Raney nickel (5 wt%) in aqueous sodium hydroxide under 10 bar hydrogen pressure at 25°C yields 1,3-butanediol with 98% efficiency . Subsequent acetylation under acidic or enzymatic conditions introduces the acetate groups.
Key Reaction Steps:
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Hydrogenation of 4-hydroxy-2-butanone:
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Esterification with Acetic Anhydride:
The process emphasizes mild conditions to preserve stereochemical integrity, particularly when enantiomerically pure diol is used .
Pharmacokinetic and Toxicological Profile
Table 2: Key ADMET Predictions
| Parameter | Prediction | Probability (%) |
|---|---|---|
| Human Intestinal Absorption | High | 96.46 |
| CYP2D6 Inhibition | Likely | 95.18 |
| P-glycoprotein Substrate | Unlikely | 95.09 |
| Carcinogenicity | Negative | Not Available |
The compound inhibits cytochrome P450 enzymes (CYP2D6, CYP3A4), suggesting potential drug-drug interactions in therapeutic contexts . Subcellular localization assays indicate mitochondrial targeting (82.88% probability), implicating roles in cellular energy metabolism .
Future Directions and Research Opportunities
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Biodegradable Polymers: Exploring 1,3-butanediol diacetate in eco-friendly plastics could address environmental concerns associated with conventional plasticizers.
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Drug Delivery Systems: Leveraging its mitochondrial targeting for site-specific therapeutic delivery.
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Enantioselective Synthesis: Optimizing asymmetric catalysis to produce (S)-enantiomers for high-value pharmaceuticals.
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